

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Fenoverine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a musculotropic antispasmodic agent recognized for its efficacy in managing gastrointestinal smooth muscle spasms. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic methodologies for Fenoverine. The document elucidates the key physicochemical properties of the molecule, supported by quantitative data presented in tabular format for clarity and comparative analysis. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visualization of its synthetic pathway and proposed mechanism of action through its interaction with voltage-gated calcium channels. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties of Fenoverine

Fenoverine, systematically named 2-(4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one, is a complex molecule featuring a phenothiazine core linked to a piperazine moiety which, in turn, is substituted with a piperonyl group.[3][4] This unique structural arrangement is pivotal to its pharmacological activity as a calcium channel modulator. [1][5]

Table 1: Chemical and Physical Properties of **Fenoverine**



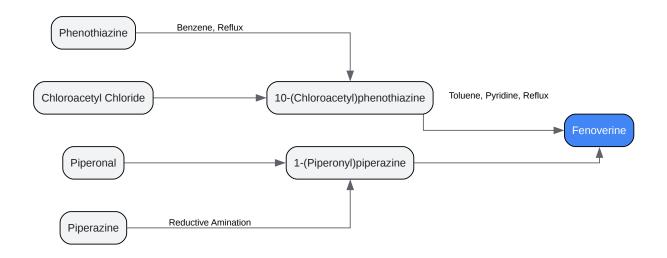
Property	Value	Reference
IUPAC Name	2-(4-(benzo[d][1][2]dioxol-5- ylmethyl)piperazin-1-yl)-1- (10H-phenothiazin-10- yl)ethan-1-one	[3][6]
CAS Number	37561-27-6	[3]
Molecular Formula	C26H25N3O3S	[3][4]
Molecular Weight	459.56 g/mol	[5]
Appearance	Pale Beige to Beige Solid	
Melting Point	141-142 °C	
Boiling Point	671.8±55.0 °C (Predicted)	
Density	1.343±0.06 g/cm³ (Predicted)	
рКа	6.47±0.10 (Predicted)	
Solubility	Practically insoluble in water and DCM; Slightly soluble in ethanol and methanol; Freely soluble in 0.1N HCl and DMSO (80 mg/mL).[2][7]	[2][7]

Synthesis of Fenoverine

The synthesis of **Fenoverine** is a multi-step process that involves the preparation of two key intermediates: 10-(chloroacetyl)phenothiazine and 1-(piperonyl)piperazine. These intermediates are subsequently coupled to yield the final product.

Synthetic Pathway





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Caption: Synthetic route of **Fenoverine**.

Experimental Protocols

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

- Materials: Phenothiazine, Chloroacetyl chloride, Dry benzene.
- Procedure:
 - Dissolve phenothiazine (199.3 g, 1.0 mol) in 2 L of dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Heat the solution to reflux.
 - Add a catalytic amount of bromine to initiate the reaction.
 - Add chloroacetyl chloride (136 g, 1.2 mol) dropwise to the refluxing solution.
 - Continue refluxing for 5 hours after the addition is complete.



- Cool the reaction mixture to room temperature.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Recrystallize the crude product from absolute ethanol to yield pure 10-(chloroacetyl)phenothiazine.

Step 2: Synthesis of 1-(Piperonyl)piperazine

- Materials: Piperazine, Piperonal (3,4-methylenedioxybenzaldehyde), Reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), Solvent (e.g., dichloromethane or methanol).
- Procedure (Illustrative example using reductive amination):
 - To a solution of piperonal (150 g, 1.0 mol) in a suitable solvent, add piperazine (172 g, 2.0 mol).
 - Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
 - Add the reducing agent portion-wise while maintaining the temperature.
 - Continue stirring at room temperature overnight.
 - Quench the reaction with water and extract the product with an organic solvent.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by distillation or column chromatography to obtain 1-(piperonyl)piperazine.

Step 3: Synthesis of Fenoverine

- Materials: 10-(Chloroacetyl)phenothiazine, 1-(Piperonyl)piperazine, Dry toluene, Pyridine.
- Procedure:



- In a round-bottom flask, combine 10-(chloroacetyl)phenothiazine (13.8 g, 0.05 mol), 1-(piperonyl)piperazine (11.8 g, 0.05 mol), and pyridine (3.9 g, 0.05 mol) in 200 ml of dry toluene.
- Reflux the mixture for 3 hours.
- Cool the solution to room temperature and filter to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure.
- Recrystallize the resulting solid from isopropyl ether to obtain pure Fenoverine.
- The final product should be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Spectroscopic Data

While a comprehensive set of experimental spectra for **Fenoverine** is not readily available in the public domain, the expected spectral characteristics can be inferred from its chemical structure.

Table 2: Predicted Spectroscopic Data for Fenoverine

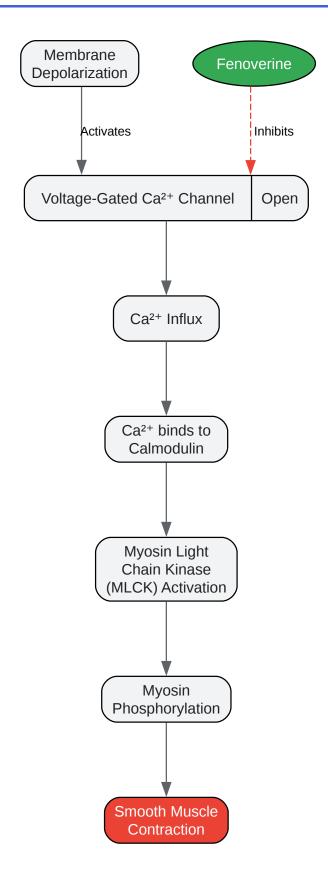


Spectroscopy	Expected Characteristics
¹ H NMR	Aromatic protons of the phenothiazine and piperonyl groups (approx. 6.8-8.0 ppm), methylene protons of the piperonyl group (approx. 5.9 ppm), methylene protons of the piperazine ring and the acetyl linker (approx. 2.5-4.5 ppm).
¹³ C NMR	Aromatic carbons (approx. 110-150 ppm), carbonyl carbon of the amide (approx. 165-175 ppm), methylene carbons (approx. 40-65 ppm).
IR (Infrared)	C=O stretching (amide) around 1670-1690 cm ⁻¹ , C-N stretching, C-O-C stretching (dioxole ring), and aromatic C-H stretching.[8][9]
Mass Spectrometry	A molecular ion peak (M+) at m/z 459.16, with fragmentation patterns corresponding to the loss of the piperonylpiperazine moiety and cleavage of the phenothiazine ring.[3]

Mechanism of Action: Voltage-Gated Calcium Channel Modulation

Fenoverine exerts its antispasmodic effects by acting as a modulator of voltage-gated calcium channels in smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, it prevents the cascade of events leading to muscle contraction.





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Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of **Fenoverine**.

The depolarization of the smooth muscle cell membrane triggers the opening of voltage-gated calcium channels.[1] This leads to an influx of calcium ions into the cell, which then bind to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. **Fenoverine** intervenes in this pathway by blocking the voltage-gated calcium channels, thereby preventing the initial influx of calcium and inhibiting the entire contraction cascade.[1]

Conclusion

This technical guide has provided a detailed examination of the chemical structure, synthesis, and mechanism of action of **Fenoverine**. The presented data and protocols offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of **Fenoverine**'s chemistry and pharmacology is essential for its potential further development and for the exploration of new therapeutic applications. The provided synthetic route and methodologies can serve as a foundation for process optimization and scale-up, while the elucidation of its mechanism of action can guide future drug design and discovery efforts targeting similar pathways.

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